

# The Desuccinylase Activity of SIRT5: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Sirtuin modulator 5

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## Abstract

Sirtuin 5 (SIRT5), a member of the NAD<sup>+</sup>-dependent protein lysine deacylase family, has emerged as a critical regulator of cellular metabolism. Primarily localized in the mitochondria, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with a comparatively weak deacetylase function. This unique enzymatic profile positions SIRT5 as a key modulator of metabolic pathways by removing negatively charged acyl groups from lysine residues on target proteins. Dysregulation of SIRT5 activity has been implicated in a range of pathologies, including metabolic disorders and cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the core functions of SIRT5's desuccinylase activity, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it governs.

## Core Function of SIRT5 Desuccinylase Activity

SIRT5's primary role as a desuccinylase is to reverse lysine succinylation, a post-translational modification where a succinyl group is added to a lysine residue. This modification, which changes the charge of the lysine from positive to negative, can significantly impact protein function. By removing the succinyl group, SIRT5 restores the positive charge of the lysine residue, thereby modulating the activity, stability, and localization of its substrate proteins.<sup>[1]</sup> This enzymatic activity is crucial for the regulation of several key metabolic processes.

## Quantitative Data on SIRT5 Desuccinylase Activity and its Impact

The following tables summarize the quantitative data related to SIRT5's enzymatic activity and the metabolic consequences of its deficiency.

Table 1: Kinetic Parameters of SIRT5 Deacylase Activities

Substrate (Peptide)	Acyl Modification	kcat (s <sup>-1</sup> )	Km (μM)	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )	Reference
CPS1-derived octapeptide	Desuccinylation	-	-	13,995	<a href="#">[2]</a> <a href="#">[3]</a>
CPS1-derived octapeptide	Demalonylation	-	-	3,758	<a href="#">[2]</a> <a href="#">[3]</a>
CPS1-derived octapeptide	Deglutarylation	-	-	18,699	<a href="#">[2]</a> <a href="#">[3]</a>
CPS1-derived octapeptide	Deacetylation	-	-	16	<a href="#">[2]</a> <a href="#">[3]</a>
Histone H3 (K9)	Desuccinylation	-	-	383	

Data for kcat and Km were not explicitly provided in the source for all entries, hence the catalytic efficiency (kcat/Km) is presented.

Table 2: Changes in Protein Succinylation in SIRT5 Knockout (KO) Mice

Protein	Lysine Site	Tissue/Cell Line	Fold Change in Succinylation (KO vs. WT)	Reference
Carbamoyl Phosphate Synthetase 1 (CPS1)	K1291	Liver	16 to >100	
3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2)	Multiple sites (12 of 15 lysines)	Liver	Hypersuccinylated	[4]
Pyruvate Dehydrogenase Complex (PDC)	Multiple sites	Mouse Embryonic Fibroblasts	>4 (on over 12% of sites)	
Succinate Dehydrogenase (SDH)	Multiple sites	Mouse Embryonic Fibroblasts	>4 (on over 12% of sites)	
Enoyl-CoA Hydratase (ECHA)	Multiple sites	Heart	Increased	

Table 3: Altered Metabolite Levels in SIRT5 Knockout (KO) Mice

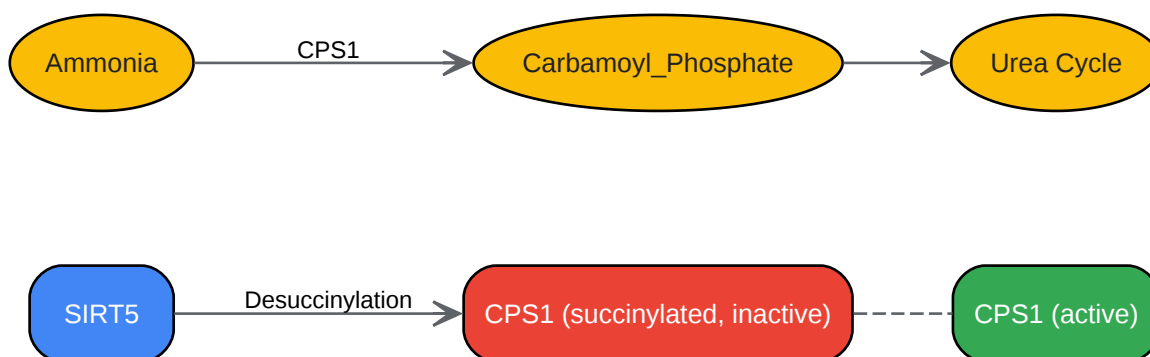
Metabolite	Tissue/Fluid	Change in SIRT5 KO vs. WT	Reference
Blood Ammonia	Blood	Elevated (2-fold after 48h starvation)	
Plasma $\beta$ -hydroxybutyrate	Plasma	Decreased	[4]
Medium-chain acylcarnitines	Liver and Skeletal Muscle	Accumulation	[2]
Long-chain acylcarnitines	Liver and Skeletal Muscle	Accumulation	[2]
Mitochondrial NADH	HEK293T cells	Increased (2.4-fold)	

## Key Signaling Pathways and Biological Processes Regulated by SIRT5 Desuccinylation

SIRT5's desuccinylase activity is integral to the regulation of several metabolic and cellular signaling pathways.

### Urea Cycle

SIRT5 plays a pivotal role in ammonia detoxification through its regulation of the urea cycle. It desuccinylates and activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[3] This activation is crucial for the conversion of ammonia to carbamoyl phosphate. Consequently, SIRT5 knockout mice exhibit hyperammonemia, particularly under fasting conditions.

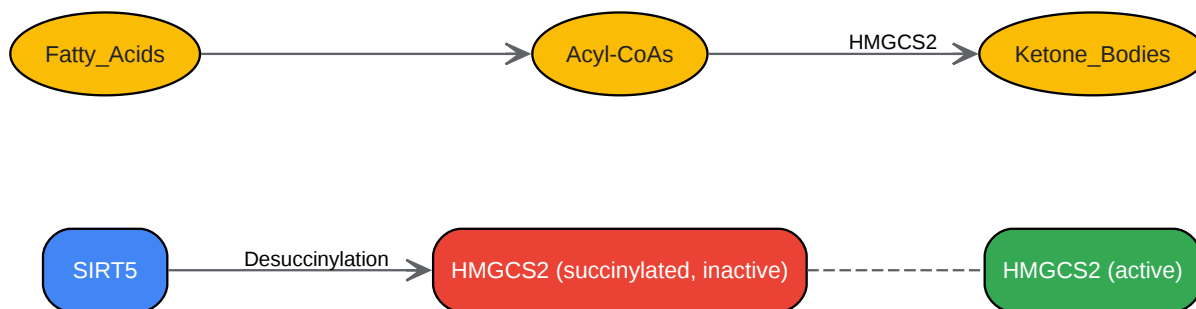


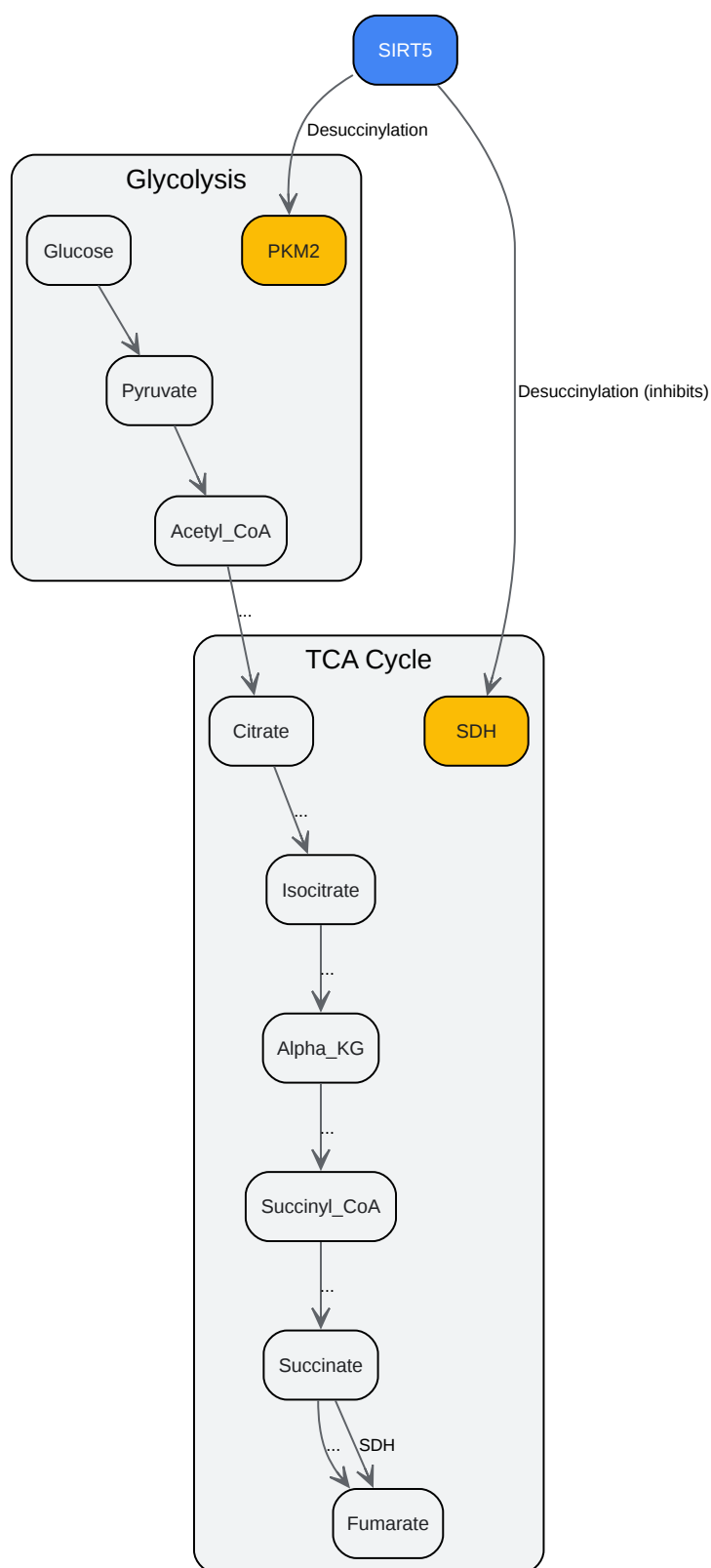
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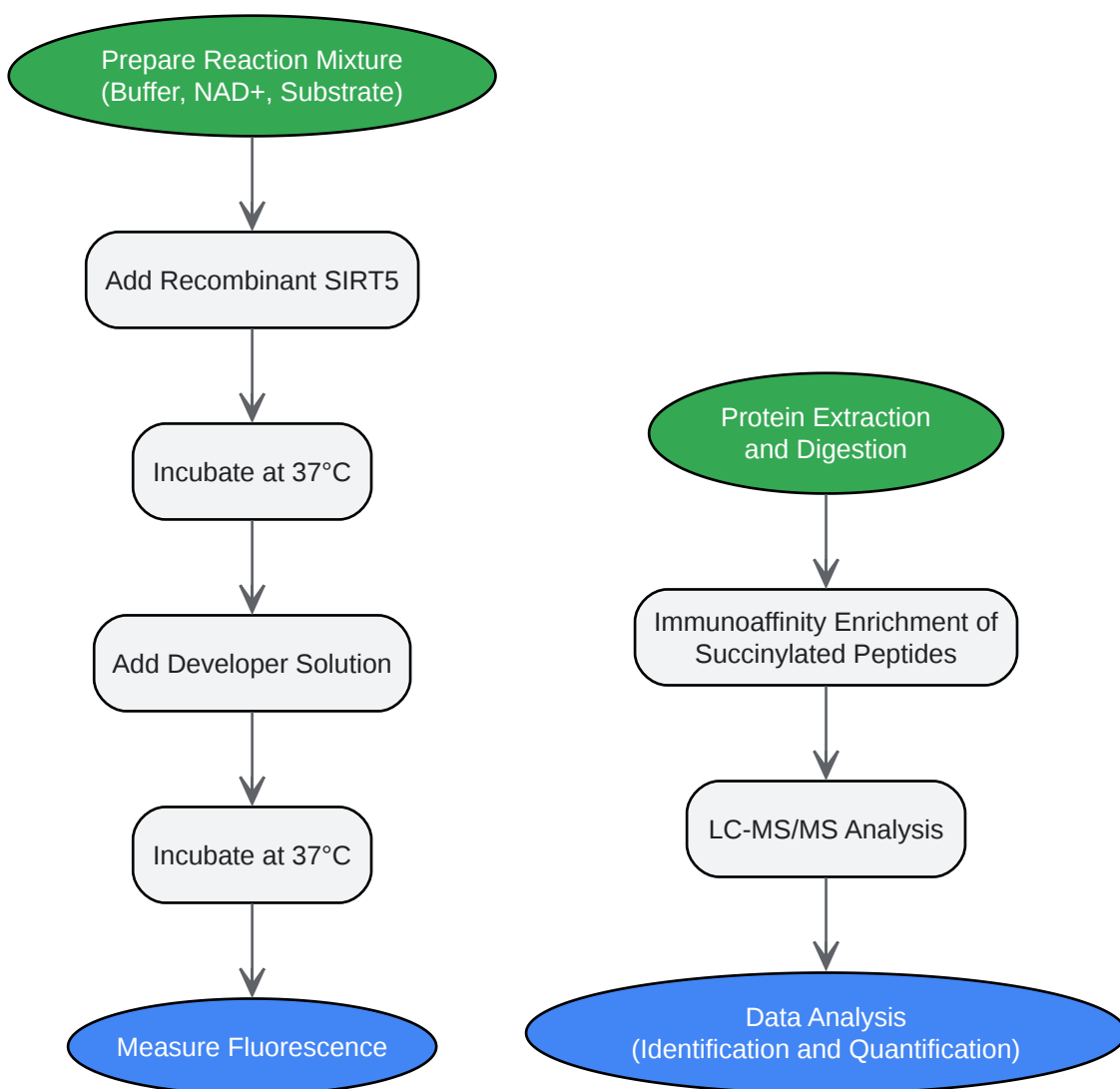
Caption: SIRT5-mediated desuccinylation activates CPS1 in the urea cycle.

## Fatty Acid Oxidation and Ketogenesis

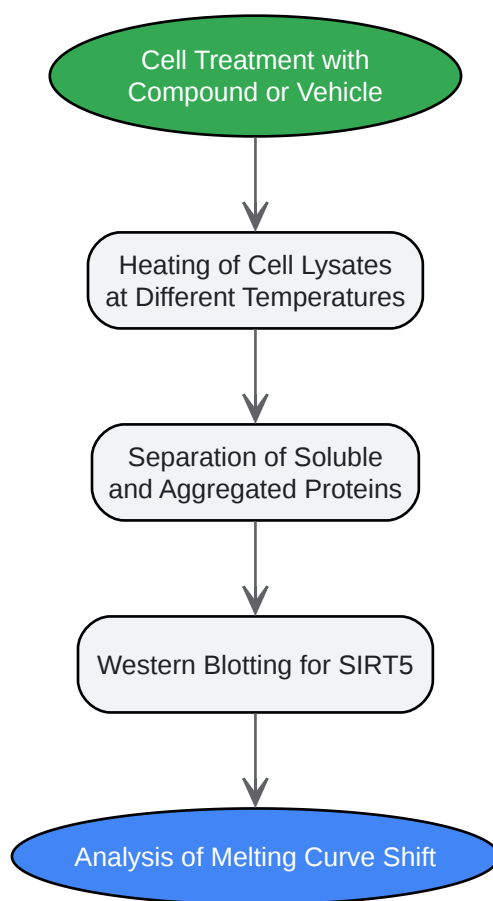
SIRT5 is a key regulator of fatty acid oxidation (FAO) and ketogenesis. It desuccinylates and modulates the activity of several enzymes in these pathways, including 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketone body production. [4] SIRT5 deficiency leads to the accumulation of medium- and long-chain acylcarnitines, indicating impaired FAO.[2]











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